Cas no 1050501-65-9 (Fmoc-a-Me-Gly(Pentynyl)-OH)

Fmoc-a-Me-Gly(Pentynyl)-OH 化学的及び物理的性質
名前と識別子
-
- (S)-N-Fmoc-α-(4-Pentynyl)alanine
- FMoc-α-Me-Gly(Pentynyl)-OH
- Fmoc-alpha-Me-D-Ala(Pentynyl)-OH
- (9H-Fluoren-9-yl)MethOxy]Carbonyl Alpha-Methyl-Gly(Pentynyl)-OH
- 6-Heptynoic acid, 2-[[(9H-fluoren-9- ylmethoxy)carbonyl]amino]-2-methyl-, (2S)-
- LT0123
- DS-018152
- Fmoc-(Me)Gly(Pentynyl)-OH
- 6-Heptynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-, (2S)-
- F84149
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-ynoic acid
- N-alpha-(9-Fluorenylmethoxycarbonyl)-alpha-methyl-L-alpha-(4-pentynyl)glycine
- Fmoc-beta-Me-Gly(pentynyl)-OH
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-ynoic acid
- MFCD21363167
- A-Me-Gly(Pentynyl)-OH
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-alpha-pentynyl-L-alanine
- SCHEMBL3434017
- CS-0439167
- 1050501-65-9
- Fmoc-
- Fmoc-a-Me-Gly(Pentynyl)-OH
-
- インチ: InChI=1S/C23H23NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h1,5-8,10-13,20H,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m0/s1
- InChIKey: QONJHVBQOKCHNX-QHCPKHFHSA-N
- ほほえんだ: CC(CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
計算された属性
- せいみつぶんしりょう: 377.16270821g/mol
- どういたいしつりょう: 377.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 8
- 複雑さ: 601
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 75.6Ų
じっけんとくせい
- 密度みつど: 1.222±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (1.4E-3 g/L) (25 ºC),
Fmoc-a-Me-Gly(Pentynyl)-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1055863-1g |
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-ynoic acid |
1050501-65-9 | 95% | 1g |
$1300 | 2024-07-24 | |
TRC | F255925-50mg |
Fmoc-a-Me-Gly(Pentynyl)-OH |
1050501-65-9 | 50mg |
$ 335.00 | 2022-06-05 | ||
Aaron | AR008ZY5-1g |
Fmoc-α-Me-Gly(Pentynyl)-OH |
1050501-65-9 | 98% | 1g |
$987.00 | 2025-03-08 | |
1PlusChem | 1P008ZPT-100mg |
FMoc-α-Me-Gly(Pentynyl)-OH |
1050501-65-9 | 97% | 100mg |
$401.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1509834-100mg |
Fmoc-α-Me-Gly(Pentynyl)-OH |
1050501-65-9 | 98% | 100mg |
¥2329.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1509834-250mg |
Fmoc-α-Me-Gly(Pentynyl)-OH |
1050501-65-9 | 98% | 250mg |
¥3615.00 | 2024-08-09 | |
TRC | F255925-25mg |
Fmoc-a-Me-Gly(Pentynyl)-OH |
1050501-65-9 | 25mg |
$ 205.00 | 2022-06-05 | ||
TRC | F255925-100mg |
Fmoc-a-Me-Gly(Pentynyl)-OH |
1050501-65-9 | 100mg |
$ 540.00 | 2022-06-05 | ||
Aaron | AR008ZY5-100mg |
Fmoc-α-Me-Gly(Pentynyl)-OH |
1050501-65-9 | 98% | 100mg |
$224.00 | 2025-02-13 | |
A2B Chem LLC | AE18737-1g |
FMoc-α-Me-Gly(Pentynyl)-OH |
1050501-65-9 | 97% | 1g |
$777.00 | 2024-01-05 |
Fmoc-a-Me-Gly(Pentynyl)-OH 関連文献
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
Fmoc-a-Me-Gly(Pentynyl)-OHに関する追加情報
Introduction to Fmoc-a-Me-Gly(Pentynyl)-OH (CAS No. 1050501-65-9)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel biomolecules and peptidomimetics. One such compound, Fmoc-a-Me-Gly(Pentynyl)-OH, with the CAS number 1050501-65-9, has garnered significant attention due to its unique structural features and potential applications in medicinal chemistry. This compound is a derivative of glycine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus, a methyl ester at the carboxyl terminus, and a pentynyl side chain. These modifications make it a valuable building block for constructing complex peptide analogs and exploring novel drug candidates.
The Fmoc group is a widely used protecting group in solid-phase peptide synthesis (SPPS), providing stability during coupling reactions while allowing for selective deprotection under mild acidic conditions. The presence of the methyl ester at the carboxyl terminus enhances solubility and stability, making it easier to handle in synthetic protocols. The pentynyl side chain introduces a terminal alkyne functionality, which can be further modified via cross-coupling reactions such as Sonogashira coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC). These reactions enable the introduction of diverse functional groups, expanding the structural diversity of peptide libraries and peptidomimetics.
Recent advancements in the field of peptidomimetics have highlighted the importance of incorporating non-natural amino acids into peptide sequences to improve pharmacokinetic properties and bioactivity. Fmoc-a-Me-Gly(Pentynyl)-OH serves as an excellent precursor for such modifications, allowing researchers to explore novel scaffolds with enhanced binding affinity and selectivity. For instance, its alkyne functionality has been utilized to link it with azide-functionalized molecules, creating conjugates that exhibit improved cellular uptake and target specificity. Such conjugates are particularly relevant in targeted drug delivery systems, where precise control over molecular architecture is crucial.
The compound's utility extends beyond peptide synthesis; it has also been explored in the development of novel catalysts and ligands for asymmetric synthesis. The pentynyl group can be transformed into various derivatives, such as alkynes or cycloalkynes, which can serve as ligands for transition metals in catalytic cycles. This approach has been particularly successful in the development of enantioselective catalysts for cross-coupling reactions, which are essential for constructing complex organic molecules with high enantiomeric purity.
In the realm of drug discovery, Fmoc-a-Me-Gly(Pentynyl)-OH has been employed in the synthesis of peptidomimetics targeting various biological pathways. For example, its incorporation into peptidic inhibitors of proteases has shown promise in preclinical studies due to its ability to enhance binding affinity and resistance to enzymatic degradation. Additionally, its alkyne functionality has been leveraged to create stapled peptides, which are synthetic analogs of natural peptides designed to maintain their secondary structure in vivo. These stapled peptides have demonstrated efficacy in modulating protein-protein interactions and have potential applications in oncology and anti-inflammatory therapies.
The structural versatility of Fmoc-a-Me-Gly(Pentynyl)-OH also makes it a valuable tool for computational chemistry studies. Molecular modeling techniques have been used to predict how different modifications at the pentynyl side chain can influence binding interactions with biological targets. These studies have provided insights into optimizing molecular design for improved pharmacological activity. Furthermore, its use in fragment-based drug discovery has enabled researchers to identify lead compounds by screening small libraries of peptidomimetics derived from this building block.
The synthesis of Fmoc-a-Me-Gly(Pentynyl)-OH involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the Fmoc group typically involves acylation followed by deprotection under mild acidic conditions. The methyl ester is then formed through esterification, often using thionyl chloride or other activating agents. Finally, the pentynyl side chain is introduced via Sonogashira coupling or similar methods. Each step must be carefully optimized to minimize side reactions and ensure scalability for industrial applications.
In conclusion, Fmoc-a-Me-Gly(Pentynyl)-OH (CAS No. 1050501-65-9) is a versatile building block with significant potential in pharmaceutical research and development. Its unique structural features enable diverse modifications through cross-coupling reactions, making it an invaluable tool for constructing novel peptidomimetics and exploring new therapeutic strategies. As research continues to advance our understanding of molecular interactions at the atomic level, compounds like this will undoubtedly play a crucial role in shaping the future of drug discovery.
1050501-65-9 (Fmoc-a-Me-Gly(Pentynyl)-OH) 関連製品
- 103478-63-3(N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine)
- 105047-45-8(Fmoc-lys-OH)
- 103478-62-2(Fmoc-N-Me-Leu-OH)
- 84624-17-9(Fmoc-D-Val-OH)
- 77284-32-3(Fmoc-L-norleucine)
- 71989-23-6(Fmoc-Ile-OH)
- 68858-20-8(Fmoc-L-Val-OH)
- 35661-60-0(Fmoc-L-Leu-OH)
- 112883-41-7(Fmoc-D-Nle-OH)
- 71989-20-3(Fmoc-L-glutamine)




